

A Meta-Analysis of Clinical Trial Data for Taladegib: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Taladegib**, a novel smoothened (SMO) antagonist, and compares its performance against established and alternative therapies for Idiopathic Pulmonary Fibrosis (IPF) and advanced solid tumors with specific genetic mutations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanistic data to inform future research and clinical development strategies.

Taladegib in Idiopathic Pulmonary Fibrosis (IPF)

Taladegib (ENV-101) is an orally administered small molecule that inhibits the Hedgehog signaling pathway, which is implicated in the pathogenesis of IPF.[1] The dysregulation of this pathway is believed to contribute to the fibrotic process in the lungs.[2]

Comparative Efficacy in IPF

The current standard of care for IPF includes the anti-fibrotic agents pirfenidone and nintedanib, which have been shown to slow the rate of disease progression.[3][4] A recent Phase 2a clinical trial (NCT04968574) has evaluated the efficacy of **Taladegib** in patients with IPF.[5][6] The following table summarizes the key efficacy findings from this trial in comparison to pivotal trials of pirfenidone (ASCEND) and nintedanib (INPULSIS).



| Efficacy Endpoint | Taladegib (Phase 2a, NCT04968574) [2] | Pirfenidone (ASCEND/CAPACIT Y Pooled)[7][8] | Nintedanib (INPULSIS Pooled) [9][10] |
|--------------------|---|--|--|
| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) | Change from baseline in percent predicted FVC | Annual rate of decline in FVC |
| Result | Mean change from baseline in % predicted FVC of +1.9% vs1.3% for placebo (p=0.035) | Reduced proportion of patients with ≥10% FVC decline or death by 43.8% vs. placebo | Reduced annual rate of FVC decline by ~50% vs. placebo |
| Other Key Findings | Significant improvement in Total Lung Capacity (TLC) by HRCT (257.0 mL difference vs. placebo, p=0.0040)[2] | Reduced decline in 6-minute walk distance (6MWD)[11] | Reduced risk of acute exacerbations[10] |

Comparative Safety in IPF

The safety profile of **Taladegib** has been characterized in its Phase 2a trial. The table below compares the most common adverse events observed with **Taladegib** to those of pirfenidone and nintedanib.



| Adverse Event | Taladegib (Phase 2a, NCT04968574) [2] | Pirfenidone (ASCEND)[11] | Nintedanib (INPULSIS Pooled) [12] |
|-------------------------------|--|---|--|
| Most Common AEs | Dysgeusia (57%), Muscle spasms (57%), Alopecia (52%) | Nausea, Rash, Diarrhea | Diarrhea, Nausea, Vomiting |
| Serious AEs | No treatment-related serious adverse events reported | 19.8% in the pirfenidone group vs. 24.9% in the placebo group | Similar rates between nintedanib and placebo groups |
| Discontinuation due to AEs | Not specified in detail | 14.4% | 3.6 events per 100 patient exposure-years for diarrhea |

Experimental Protocol: Taladegib in IPF (NCT04968574)

This was a randomized, double-blind, placebo-controlled, multicenter Phase 2a trial.[2]

- Patient Population: Patients with a confirmed diagnosis of IPF, aged 40 years or older.
- Intervention: Oral Taladegib (200 mg) or placebo once daily for 12 weeks.[2][8]
- Primary Outcome Measures: Safety and tolerability, and the change from baseline in Forced
 Vital Capacity (FVC).[2]
- Secondary Outcome Measures: Changes in lung function and shortness of breath.[8]

Taladegib in Advanced Solid Tumors

Taladegib's mechanism of action as a Hedgehog pathway inhibitor also makes it a candidate for treating cancers with aberrant Hedgehog signaling, particularly those with mutations in the Patched-1 (PTCH1) gene.[13] The Hedgehog pathway is a critical regulator of cell growth and differentiation, and its inappropriate activation can drive tumorigenesis.[14]



Comparative Efficacy in Advanced Solid Tumors (Hedgehog Pathway-Driven)

Taladegib is being investigated in a Phase 2 trial (NCT05199584) for advanced solid tumors with PTCH1 loss-of-function mutations.[13] For comparison, we look at the efficacy of other FDA-approved Hedgehog inhibitors, vismodegib and sonidegib, in advanced basal cell carcinoma (BCC), a cancer type frequently driven by PTCH1 mutations.[1][15]

| Efficacy Endpoint | Taladegib (Phase 2, NCT05199584) | Vismodegib (ERIVANCE)[16][17] | Sonidegib (BOLT) [18][19] |
|--------------------|-------------------------------------|--|---|
| Primary Endpoint | Objective Response Rate (ORR) | Objective Response Rate (ORR) | Objective Response Rate (ORR) |
| Result | Data not yet mature | mBCC: 33.3%laBCC: 47.6% | mBCC: 8% (200mg)laBCC: 56% (200mg) |
| Other Key Findings | To be determined | Median duration of response (DOR) in laBCC of 9.5 months | Sustained tumor responses with longer follow-up |

mBCC: metastatic Basal Cell Carcinoma; laBCC: locally advanced Basal Cell Carcinoma

Comparative Safety in Advanced Solid Tumors

The safety profiles of Hedgehog pathway inhibitors are generally similar, characterized by ontarget effects.



| Adverse Event | Taladegib (Phase 1, Advanced Solid Tumors)[20] | Vismodegib (ERIVANCE)[21] | Sonidegib (BOLT) [22] |
|-------------------------------|--|---|--|
| Most Common AEs | Dysgeusia (68.4%), Decreased appetite (63.2%), Nausea (47.4%), Fatigue (47.4%) | Muscle spasms, Alopecia, Dysgeusia, Weight decrease, Fatigue | Muscle spasms, Alopecia, Dysgeusia |
| Serious AEs | Not specified in detail | 31% of patients | Grade 3/4 AEs less frequent with 200mg vs 800mg dose |
| Discontinuation due to AEs | Not specified in detail | Not specified in detail | Less frequent with 200mg vs 800mg dose |

Experimental Protocol: Taladegib in Advanced Solid Tumors (NCT05199584)

This is an open-label, multicenter, 2-stage design Phase 2 trial.[13]

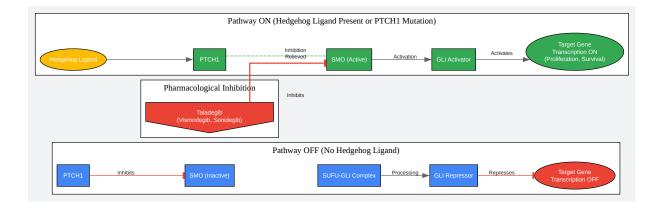
- Patient Population: Patients with refractory advanced solid tumors characterized by loss-offunction mutations in the PTCH1 gene.[13]
- Intervention: Oral Taladegib at two different dose levels.[13]
- Primary Outcome Measure: Objective Response Rate (ORR).[13]
- Secondary Outcome Measures: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[13]

Signaling Pathway and Experimental Workflow Hedgehog Signaling Pathway

Taladegib and its comparators, vismodegib and sonidegib, all target the Smoothened (SMO) protein within the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the



Patched (PTCH) receptor inhibits SMO. When Hedgehog binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors, leading to the expression of target genes involved in cell proliferation and survival. In cancers with PTCH1 mutations, the inhibitory effect on SMO is lost, leading to constitutive activation of the pathway. **Taladegib** directly binds to and inhibits SMO, thereby blocking this aberrant signaling.[14][23][24]



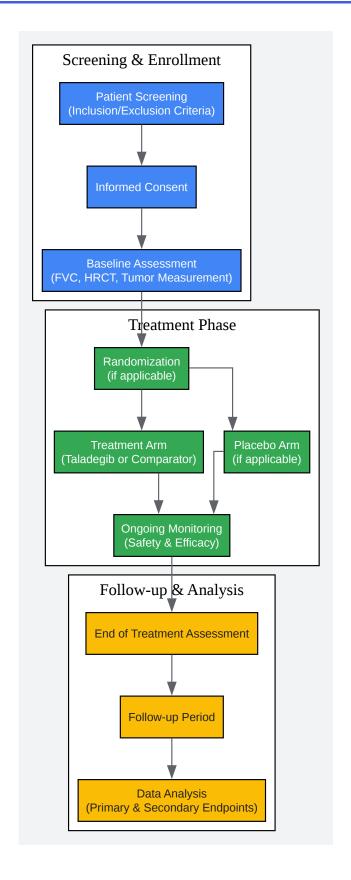
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Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors like **Taladegib**.

Clinical Trial Workflow

The general workflow for the clinical trials discussed in this guide follows a standard pattern of patient screening, enrollment, treatment, and follow-up.





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Caption: A generalized workflow for the clinical trials of **Taladegib** and its comparators.



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